molecular formula C9H11BrN4O B2439533 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone CAS No. 1383626-27-4

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone

Cat. No.: B2439533
CAS No.: 1383626-27-4
M. Wt: 271.118
InChI Key: RLQMTPOOENNZIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone is a chemical compound belonging to the pyrazolo[1,5-d][1,2,4]triazinone family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Bromo-8-isobutylpyrazolo[1,5-d][1,2,4]triazinone typically involves the construction of the 1,2,4-triazine ring on the basis of azoles or the annulation of the azole fragment to the 1,2,4-triazine ring. In the first approach, azo coupling of diazoazoles with CH-active two-carbon synthons according to the [4+2] principle is commonly used . In the second approach, the methods differ significantly depending on the structure of the resulting azole fragment .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimization of reaction conditions and purification processes, are likely applicable.

Chemical Reactions Analysis

Types of Reactions: 9-Bromo-8-isobutylpyrazolo

Properties

IUPAC Name

3-bromo-2-(2-methylpropyl)-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN4O/c1-5(2)3-6-7(10)8-9(15)12-11-4-14(8)13-6/h4-5H,3H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLQMTPOOENNZIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NN2C=NNC(=O)C2=C1Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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